B1577560 Cecropin-A precursor

Cecropin-A precursor

Cat. No.: B1577560
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Cecropin Isolation in Insect Immunity Systems

The discovery of this compound emerged from pioneering research conducted on the cecropia moth, Hyalophora cecropia, during investigations into insect immune responses to bacterial infection. Initial isolation studies revealed that pupae of Hyalophora cecropia responded to bacterial injection by producing potent antibacterial activity in their hemolymph, leading to the identification of small proteins that would later be characterized as cecropins. The first cecropins were isolated from the hemolymph of Hyalophora cecropia, whence the term cecropin was derived, establishing these peptides as antimicrobial compounds that lyse bacterial cell membranes and inhibit proline uptake while causing membrane permeabilization.

Subsequent molecular cloning studies revealed that cecropins are synthesized as larger precursor molecules composed of multiple functional domains. Chemical synthesis and enzymatic processing experiments demonstrated that preprocecropin A, extended at the carboxyl terminus by a glycine residue, could be synthesized by solid-phase methods and subsequently processed by specific enzymes to yield mature antimicrobial peptides. These foundational studies established that the precursor form contains essential structural elements including signal peptides, pro-regions, and the mature peptide sequence that requires precise enzymatic cleavage for activation.

The characterization of cecropin genes revealed their organization within clustered loci spanning significant genomic regions. Research on the cecropin locus demonstrated that genes for preprocecropins A and D are organized in a large cluster spanning 20 kilobases of deoxyribonucleic acid, with each gene present as one copy per haploid genome. The size of this cluster results partly from long distances between genes and the presence of insertion elements in the introns of both A and D genes, indicating complex evolutionary processes shaping cecropin gene organization.

Transcriptional analysis revealed differential expression patterns among cecropin family members following bacterial challenge. Cecropin A and B transcripts appear within 2 hours after injection of live bacteria, reach maximum levels after 48 hours, and continue expression at elevated levels for several days. In contrast, cecropin D exhibits delayed expression patterns where transcripts appear within 48-96 hours and reach maximum levels after 144 hours, suggesting specialized roles for different family members in the immune response.

Evolutionary Conservation of Cecropin Precursors Across Arthropods

Comprehensive genomic surveys have revealed remarkable conservation of cecropin precursor structures across diverse arthropod lineages, providing insights into the evolutionary origins and diversification of these antimicrobial peptides. Large-scale transcriptomic analysis of 105 representative species from the 1000 Insect Transcriptome Evolution dataset identified 108 cecropin genes across major insect lineages, demonstrating widespread distribution of these immune effectors. This analysis revealed cecropin genes in five insect orders where they had not been previously documented, including Mecoptera, Megaloptera, Neuroptera, Siphonaptera, and Trichoptera, significantly expanding our understanding of cecropin distribution.

Phylogenetic reconstruction based on predicted cecropin gene sequences provides empirical evidence supporting the hypothesis that a common ancestor of cecropin exists among all holometabolous insects, with the notable exception of Hymenoptera. The evolutionary analysis reveals that insects belonging to Diptera and Lepidoptera continue to play prominent roles in cecropin gene production, with the high diversity potentially attributed to the ecological niches these insects occupy, which expose them to pronounced microbial challenges.

Structural conservation analysis reveals that cecropin precursors maintain characteristic domain organization across arthropod species. All cecropin precursors contain an amino-terminal signal peptide sequence, followed by a pro-region and the mature cecropin sequence. The mature peptide typically consists of approximately 37 amino acids, exhibiting an amphipathic alpha-helical structure essential for antimicrobial activity. Sequence alignment studies demonstrate that cecropin-like peptides possess helix-hinge-helix structures in membrane-mimicking environments, with this structural characteristic likely contributing to their membrane-disrupting capabilities.

Comparative analysis of cecropin precursors from different arthropod lineages reveals both conserved and variable elements. Ascaris cecropin precursors, including cecropin P1 and novel Ascaris cecropins designated P2, P3, and P4, contain distinctive acidic pro-regions connected by tetra-basic cleavage sites at the carboxyl terminus. This acidic pro-region is also present in tunicate cecropin-type antimicrobial peptides, suggesting that the ancestral cecropin may have contained this acidic pro-region based on the evolutionary positions of nematodes and tunicates.

The following table summarizes key structural features of cecropin precursors across different arthropod lineages:

Organism Precursor Length Signal Peptide Pro-region Mature Peptide Unique Features
Hyalophora cecropia 62 amino acids Amino-terminal Ala-Pro dipeptides 35-37 amino acids Classic insect structure
Ascaris suum Variable Amino-terminal Acidic carboxyl-terminal ~30 amino acids Tetra-basic cleavage site
Papilio xuthus 63 amino acids Amino-terminal Conserved cleavage site 39 amino acids Extended amino-terminal helix
Aedes albopictus Variable Amino-terminal Standard pro-region 35 amino acids Dipteran characteristics

Role of Procecropin Processing in Innate Immune Activation

The enzymatic processing of cecropin precursors represents a critical control mechanism in innate immune activation, involving sophisticated proteolytic cascades that ensure precise temporal and spatial regulation of antimicrobial peptide production. Studies utilizing synthetic preprocecropin molecules have elucidated the sequential enzymatic steps required for precursor maturation, revealing that signal peptidase cleaves the peptide bond between specific alanine residues to generate the procecropin intermediate.

Detailed biochemical analysis has identified dipeptidyl aminopeptidase as a key enzyme responsible for procecropin processing, with this enzyme purified approximately 350-fold from cecropia pupa hemolymph and characterized for substrate specificity and inhibitor sensitivity. The processing mechanism involves sequential removal of dipeptides from the amino terminus of procecropin, with the enzyme removing Ala-Pro residues followed by Glu-Pro dipeptides in successive cleavage events. This stepwise processing ensures controlled release of mature antimicrobial peptides only when appropriate physiological conditions are met.

The processing pathway demonstrates remarkable substrate specificity, as dipeptidyl aminopeptidase cannot cleave procecropin analogs when preceded by single alanine residues, indicating precise recognition requirements for enzyme-substrate interactions. This specificity ensures that only properly structured precursors undergo processing, preventing inappropriate activation of antimicrobial activity that could damage host tissues.

Experimental validation using coupled transcription, translation, and processing systems has confirmed the processing mechanism through radio-sequencing of procecropin A isolated after in vitro synthesis. These studies demonstrate that the signal peptidase cleavage site lies between Ala-5 and Ala-4 positions, generating stable procecropin intermediates that resist further digestion by signal peptidase but serve as substrates for dipeptidyl aminopeptidase.

The processed mature cecropin peptides exhibit characteristic structural features essential for antimicrobial function. Cecropin A possesses a peptide sequence of KWKLFKKIEKVGQNIRDGIIKAGPAVAVVGQATQIAK with secondary structure including two alpha helices. At low peptide to lipid ratios, ion channels are formed in target membranes, while at high peptide to lipid ratios, pores are formed, demonstrating concentration-dependent mechanisms of membrane disruption.

Functional studies have confirmed that antibacterial activity is demonstrated for mature cecropin A-Gly obtained by processing of synthetic preproproteins, validating the importance of proper precursor processing for antimicrobial function. The processing-dependent activation mechanism ensures that cecropin precursors remain inactive until specific proteolytic events occur, providing a fail-safe mechanism that prevents premature antimicrobial activity.

The temporal regulation of cecropin processing aligns with immune response kinetics, as mature cecropins A and B are detected in hemolymph within 10-24 hours following bacterial infection, while cecropin D appears later at 48 hours post-infection. This differential timing suggests that cecropin precursor processing contributes to the orchestrated immune response, with different family members activated at distinct phases of the innate immune reaction.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GRLKKLGKKIEGAGKRVFKAAEKALPVVAGVKALG

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Cecropin-A has demonstrated potent antimicrobial properties against a variety of pathogens, including multidrug-resistant bacteria.

  • Mechanism of Action : Cecropin-A interacts with bacterial membranes, leading to membrane disruption and cell lysis. Studies have shown that it effectively targets both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Pseudomonas aeruginosa . The peptide's ability to permeabilize bacterial membranes is a key factor in its bactericidal activity .
  • Case Studies :
    • A study indicated that Cecropin-A fused with endolysin significantly enhanced antibacterial activity against drug-resistant Acinetobacter baumannii, showcasing its potential in treating infections caused by resistant strains .
    • Another investigation highlighted the effectiveness of Cecropin-A in reducing bacterial counts in infected models, demonstrating up to 58% survival in Galleria mellonella larvae after treatment with Cecropin-A .

Anti-Inflammatory Properties

Cecropin-A also exhibits significant anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.

  • Cellular Mechanisms : Research has shown that Cecropin-A can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS) . This inhibition occurs through the modulation of signaling pathways, including ERK, JNK, and p38 MAPK pathways .
  • Case Studies :
    • In vitro studies using chicken hepatocyte cultures revealed that Cecropin-A reduced inflammatory markers while maintaining cellular viability, suggesting its potential use in veterinary medicine to manage inflammation .
    • Additionally, studies indicated that Cecropin-A could alleviate symptoms in models of inflammatory bowel disease by downregulating pro-inflammatory cytokines .

Immunomodulatory Effects

Cecropin-A's ability to modulate immune responses positions it as a promising candidate for developing new immunotherapeutic agents.

  • Research Findings : The peptide has been shown to influence various immune cell functions, enhancing the host's defense mechanisms against infections while also balancing inflammatory responses .
  • Applications :
    • Its immunomodulatory properties could be leveraged in poultry medicine to improve health outcomes and reduce reliance on antibiotics .
    • The potential for developing Cecropin-A as an immunomodulatory agent in human medicine is also being explored, particularly for conditions characterized by dysregulated immune responses.

Agricultural Applications

Cecropin-A has been investigated for its potential use in agriculture, particularly in crop protection.

  • Biopesticide Development : Research has indicated that cecropins can be produced in plant systems (e.g., rice) to provide natural pest resistance . This biotechnological approach aims to reduce chemical pesticide usage while enhancing crop resilience against pathogens.

Summary Table of Applications

Application AreaDescriptionCase Studies / Findings
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteriaEnhanced activity against A. baumannii, survival rates in larvae models
Anti-InflammatoryInhibits pro-inflammatory cytokine productionReduced inflammation markers in cell cultures
ImmunomodulatoryModulates immune responsesPotential use in poultry medicine for health improvement
Agricultural ApplicationsBiopesticide development for crop protectionProduction in rice seeds for pest resistance

Chemical Reactions Analysis

Enzymatic Processing of Preprocecropin A

The preprocecropin A undergoes enzymatic processing, including cleavage by signal peptidase and dipeptidyl aminopeptidase, to produce the mature cecropin A peptide .

2.1 Signal Peptidase Cleavage

Signal peptidase cleaves the peptide bond between Ala-5 and Ala-4 in preprocecropin A . This cleavage removes the signal peptide, resulting in procecropin A. The reaction is substantiated by radio sequencing of procecropin A isolated after synthesis in a coupled system for in vitro transcription, translation, and processing .

2.2 Dipeptidyl Aminopeptidase Processing

Procecropins are further processed by dipeptidyl aminopeptidase, which removes dipeptides from the N-terminus . In two steps, this enzyme removes the dipeptides Ala-Pro (residues -4 and -3) and Glu-Pro (residues -2 and -1) .

COOH-Terminal Amidation

The precursor of cecropin B includes a COOH-terminal glycine residue, which is believed to donate the nitrogen of the amide group present on the COOH-terminal leucine residue of the mature cecropin B .

Antibacterial Activity

Synthetic cecropin A and its analogs have been tested for antibacterial activity against various Gram-positive and Gram-negative organisms . The antibacterial activity of mature cecropin A-Gly, obtained by processing the synthetic preproprotein, has also been demonstrated .

Comparison of Cecropin Family Members

Sequence alignment of cecropin precursors reveals varying degrees of identity among different members of the cecropin family. For example, Cecropin D of Anopheles gambiae shares the highest identity with cecropin A (49%), followed by cecropin B (41%) and cecropin C (34%) .

Mechanisms of Action

Cecropin P1 causes an instantaneous lysis of bacteria, while PR-39 kills bacteria with a mechanism that stops protein and DNA synthesis . Cecropin P1 acts on both the outer and inner membranes, leading to rapid cell death .

Structural Features

Cecropins typically adopt a three-dimensional structure consisting of two α-helices separated by a flexible hinge region . This structure is crucial for their membrane-active function .

Comparison with Similar Compounds

Cecropin Family Variants

Compound Source Key Features Antimicrobial Spectrum Hemolytic Activity References
Cecropin-A H. cecropia α-helical; broad-spectrum; low hemolysis Gram-negative > Gram-positive, fungi, viruses Low
Cecropin-B H. cecropia Similar structure; less studied Gram-negative bacteria Low
Cecropin-D Pig intestine Derived from nematodes; lower MICs against Klebsiella pneumoniae Gram-negative bacteria Moderate
Cecropin P2 Pig roundworm Enhanced stability; fused with lysozyme in synthetic constructs Broad-spectrum, including E. coli Low

Key Findings :

  • Cecropin-D shows superior activity against K. pneumoniae (MIC: 50–6.5 μg/mL) compared to Cecropin-A hybrids (MIC: 32–256 μg/mL) .
  • Cecropin P2, when fused with lysozyme, exhibits synergistic effects against Staphylococcus aureus .

Mechanistic Insights :

  • CM15 and Cecropin-A share pore-forming mechanisms but differ in reversibility; CM15’s effects are transient, while CM18-Tat11 causes irreversible lysis .
  • Lysozyme-Cecropin A fusion proteins achieve MICs 2–4× lower than Cecropin-A alone against E. coli .

Non-Cecropin AMPs

Compound Source Key Features Antimicrobial Spectrum Hemolytic Activity References
Melittin Bee venom Highly hemolytic; broad antiviral activity Gram-positive bacteria, enveloped viruses High
Defensins Insects, mammals β-sheet structure; targets Gram-positive bacteria Gram-positive bacteria, fungi Low
Gloverin-like Galleria mellonella Induced during fungal infection; no direct membrane disruption Fungi, Gram-negative bacteria Undetectable

Functional Contrasts :

  • Melittin : Broader antiviral activity (e.g., influenza, RSV) but high hemolysis limits therapeutic use .
  • Defensins : Target Gram-positive pathogens via receptor-mediated disruption, unlike Cecropin-A’s membrane interaction .
  • Gloverin-like proteins : Upregulated 5-fold in A. fumigatus-infected larvae but lack direct microbicidal activity .

Therapeutic Potential and Modifications

  • Anticancer Activity : Cecropin-A induces apoptosis in liver cancer cells (BEL-7402) by disrupting mitochondrial membranes .
  • Antiviral Applications : Effective against HSV-1 (EC₅₀: 2.5 µM) but less broad than melittin .
  • Delivery Enhancements : CM18-Tat11 improves endosomal escape in drug delivery systems .

Preparation Methods

Solid-Phase Peptide Synthesis

The this compound can be chemically synthesized using solid-phase peptide synthesis (SPPS) methods. Radiolabeled preprocecropin A, extended at the carboxyl terminus by a glycine residue, has been synthesized by interrupting the synthesis at intervals to obtain predicted procecropins and truncated derivatives. These synthetic peptides are purified to near homogeneity by reverse-phase liquid chromatography, and their purity is confirmed by high-performance liquid chromatography, gel electrophoresis, and amino acid analysis.

Enzymatic Processing

After chemical synthesis, enzymatic processing is crucial to convert the precursor into the mature, active form:

  • The signal/leader peptidase cleaves the peptide bond between Ala-5 and Ala-4 in the precursor.
  • The resulting procecropins are resistant to further cleavage by the signal peptidase.
  • A dipeptidyl aminopeptidase, purified from Cecropia pupae hemolymph, further processes the procecropins by sequentially removing dipeptides Ala-Pro and Glu-Pro from the N-terminus in two steps.
  • This enzymatic processing yields mature cecropin A-Gly, which demonstrates antibacterial activity.
Step Enzyme Involved Cleavage Site / Action Result
Signal peptide cleavage Signal/leader peptidase Between Ala-5 and Ala-4 Procecropin formation
Dipeptide removal step 1 Dipeptidyl aminopeptidase Removes Ala-Pro dipeptide (-4 and -3) Intermediate procecropin
Dipeptide removal step 2 Dipeptidyl aminopeptidase Removes Glu-Pro dipeptide (-2 and -1) Mature cecropin A-Gly

Recombinant Biosynthesis Using Microbial Expression Systems

Bacillus subtilis Expression System

A genetically engineered Bacillus subtilis strain carrying the cecropin gene is used for high-level secretory production of the cecropin precursor or its mutants. The process involves:

  • Rejuvenation of the freeze-dried Bacillus subtilis strain stored at -70°C.
  • Slant culture for strain activation.
  • Seed culture in shake flasks with specific media.
  • Sequential seed expansions in progressively larger fermenters.
  • Final fermentation in a 30 m³ fermentor under controlled conditions.

This method is efficient, reduces material consumption by over 40%, and lowers production costs.

Fermentation Process Details

Stage Vessel Type Volume (mL or L) Culture Conditions Purpose
Rejuvenation Slant culture medium N/A Inclined-plane growth Reactivate lyophilized strain
Seed culture Erlenmeyer flask 250 mL flask, 30 mL medium Shake-flask culture Initial bacterial growth
First seed expansion Erlenmeyer flask 3 × 500 mL flasks, 50 mL medium each Seed culture conditions Scale-up seed culture
Second seed expansion Seed fermenter 30 L, 15 L medium Seed culture conditions Further scale-up
Third seed expansion Seed fermenter 3 m³, 1.5 m³ medium Seed culture conditions Final seed preparation
Main fermentation Fermentor 30 m³, 21 m³ medium Fermentation culture conditions Production of cecropin precursor

Alternative Recombinant Expression: Fusion Protein Strategy

A novel recombinant expression system in Bacillus subtilis includes:

  • A fusion gene encoding a cecropin A-melittin mutant linked to an autoprotease (EDDIE) and a signal peptide (SacB).
  • Expression controlled by a maltose-inducible promoter.
  • Fed-batch fermentation yielding 159 mg of the target peptide per liter of culture.
  • Purification confirms the expected molecular weight (~3.2 kDa).

This approach enhances yield and facilitates downstream processing.

Summary and Comparative Analysis of Preparation Methods

Preparation Method Key Features Advantages Limitations
Chemical synthesis + enzymatic processing SPPS followed by specific enzymatic cleavage steps Precise control of peptide sequence; mature peptide with confirmed activity Complex multi-step process; costly enzymes
Recombinant Bacillus subtilis fermentation Genetically engineered strain, multi-stage seed culture, large fermentors Scalable; cost-effective; reduced raw material usage Requires genetic engineering and fermentation infrastructure
Fusion protein expression in Bacillus subtilis Fusion gene with autoprotease and inducible promoter High yield; simplified purification Fusion protein design complexity

Research Findings and Notes

  • The enzymatic processing steps are essential to generate the biologically active form of cecropin A from its precursor, as demonstrated by in vitro transcription-translation systems and enzymatic assays.
  • The Bacillus subtilis fermentation method is industrially attractive due to its simplicity, cost savings, and scalability, with detailed protocols for seed culture expansions and fermentation parameters.
  • Fusion protein strategies in Bacillus subtilis show promise for producing peptide variants with improved properties and yields, leveraging inducible expression systems and self-cleaving proteases.

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